Thiazol-5-ylmethanamine Thiazol-5-ylmethanamine
Brand Name: Vulcanchem
CAS No.: 161805-76-1
VCID: VC20931281
InChI: InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
SMILES: C1=C(SC=N1)CN
Molecular Formula: C4H6N2S
Molecular Weight: 114.17 g/mol

Thiazol-5-ylmethanamine

CAS No.: 161805-76-1

Cat. No.: VC20931281

Molecular Formula: C4H6N2S

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

Thiazol-5-ylmethanamine - 161805-76-1

CAS No. 161805-76-1
Molecular Formula C4H6N2S
Molecular Weight 114.17 g/mol
IUPAC Name 1,3-thiazol-5-ylmethanamine
Standard InChI InChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
Standard InChI Key XDNQVUAKCAPBIG-UHFFFAOYSA-N
SMILES C1=C(SC=N1)CN
Canonical SMILES C1=C(SC=N1)CN

Chemical Structure and Properties

Structural Characteristics

Thiazol-5-ylmethanamine features a thiazole core with an aminomethyl group attached at the 5-position. The molecular structure can be represented as follows:

PropertyValue
Molecular FormulaC₄H₆N₂S
Molecular Weight114.17 g/mol
CAS Number161805-76-1
IUPAC Name1,3-thiazol-5-ylmethanamine
Standard InChIInChI=1S/C4H6N2S/c5-1-4-2-6-3-7-4/h2-3H,1,5H2
Standard InChIKeyXDNQVUAKCAPBIG-UHFFFAOYSA-N
SMILESC1=C(SC=N1)CN
Table 1: Chemical identifiers and properties of Thiazol-5-ylmethanamine

Physical and Chemical Properties

Thiazol-5-ylmethanamine exhibits specific physical and chemical characteristics that influence its reactivity and applications. The compound contains both hydrogen bond donors (the primary amine) and acceptors (the nitrogen in the thiazole ring), contributing to its interactions with biological targets .
The predicted collision cross-section values provide insights into the compound's molecular size and potential interaction capabilities:

Adductm/zPredicted CCS (Ų)
[M+H]+115.03245119.4
[M+Na]+137.01439129.9
[M+NH4]+132.05899128.9
[M+K]+152.98833124.1
[M-H]-113.01789121.4
Table 2: Predicted collision cross-section values for Thiazol-5-ylmethanamine

Synthesis Methods

Traditional Synthesis Approaches

The synthesis of Thiazol-5-ylmethanamine typically involves reactions that form the thiazole ring, followed by functionalization to introduce the aminomethyl group. One common approach involves the Hantzsch thiazole synthesis, which uses thioamides or thiourea as starting materials .

Modern Synthetic Routes

Contemporary methods for synthesizing Thiazol-5-ylmethanamine and its derivatives include:

  • Reaction of thiazole derivatives with formaldehyde and ammonium chloride under controlled conditions

  • Cyclization reactions involving thioamides or thiourea with α-halocarbonyl compounds

  • Microwave-assisted synthesis methods, which offer advantages in terms of reaction time and yield
    The synthesis of Thiazol-5-ylmethanamine dihydrochloride, a commonly used salt form, involves the reaction of thiazole derivatives with chloroacetic acid or similar reagents to introduce the methanamine side chain, followed by acidification to form the dihydrochloride salt.

Biological Activities

Antimicrobial Properties

Thiazol-5-ylmethanamine and its derivatives have been investigated for their antimicrobial activities. Research indicates that compounds containing the thiazole ring can exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis. The specific structural features of Thiazol-5-ylmethanamine contribute to its potential efficacy against various bacterial strains.

Anticancer Activity

Studies suggest that certain thiazole derivatives, including compounds related to Thiazol-5-ylmethanamine, can demonstrate anticancer effects by inducing apoptosis in cancer cells. The mechanism of action typically involves interactions with specific cellular targets, leading to the inhibition of cancer cell proliferation.

Neuroprotective Effects

Emerging evidence suggests potential neuroprotective roles for thiazole-based compounds against oxidative stress in neuronal cells. This property makes Thiazol-5-ylmethanamine and its derivatives interesting candidates for research in neurodegenerative diseases.

Applications in Medicinal Chemistry

Role as a Building Block

Thiazol-5-ylmethanamine serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic properties. Its unique structural features make it suitable for incorporation into various bioactive compounds.

Development of Enzyme Inhibitors

Research has explored the use of thiazole derivatives, including those based on Thiazol-5-ylmethanamine, as enzyme inhibitors. For instance, some compounds have shown activity as QcrB inhibitors, which are relevant for the development of anti-tuberculosis agents .

Integration in Pharmaceutical Compounds

Thiazol-5-ylmethanamine has been incorporated into pharmaceutical compounds with various biological activities. Notably, thiazole-containing structures are found in compounds such as Ritonavir metabolite M10, where the thiazol-5-ylmethyl group serves as part of a carbamate functionality .

Research Findings

Structure-Activity Relationships

Studies on the structure-activity relationships of thiazole derivatives have provided insights into how structural modifications affect biological activity. For compounds related to Thiazol-5-ylmethanamine, substitutions at specific positions on the thiazole ring can significantly influence their efficacy and target selectivity .

QcrB Inhibitors

Compounds featuring the thiazole core have shown potent activity against Mycobacterium tuberculosis by targeting QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex critical for the electron transport chain . This research direction highlights the potential of thiazole-based compounds in addressing challenging infectious diseases.

Derivatives and Related Compounds

Salt Forms

Thiazol-5-ylmethanamine can form various salt forms, which often demonstrate improved stability, solubility, or bioavailability compared to the free base:

CompoundCAS NumberMolecular FormulaMolecular Weight
Thiazol-5-ylmethanamine161805-76-1C₄H₆N₂S114.17 g/mol
Thiazol-5-ylmethanamine hydrochloride131052-46-5C₄H₇ClN₂S150.63 g/mol
Thiazol-5-ylmethanamine dihydrochloride1215372-00-1C₄H₈Cl₂N₂S187.09 g/mol
Table 3: Thiazol-5-ylmethanamine and its salt forms

Substituted Analogs

Several substituted analogs of Thiazol-5-ylmethanamine have been synthesized and studied:

  • 5-Thiazolemethanamine, 2-methoxy- (CAS: 937662-77-6)

  • (1R)-1-(1,3-thiazol-5-yl)propan-1-amine (CAS: 1568087-23-9)

  • 1-(4-Ethyl-2-methyl-1,3-thiazol-5-YL)methanamine (CAS: 1123169-53-8)
    These analogs exhibit different properties and biological activities due to the structural modifications, providing a spectrum of compounds for various applications.

Future Directions

Emerging Applications

The unique structural features and reactivity of Thiazol-5-ylmethanamine suggest potential applications in several emerging areas:

  • Development of targeted drug delivery systems

  • Design of novel materials for chemical sensing

  • Exploration as catalysts in organic synthesis

Ongoing Research Challenges

Despite the promising properties of Thiazol-5-ylmethanamine, several challenges remain in its research and application:

  • Optimization of synthetic routes for improved yields and purity

  • Detailed characterization of its interactions with biological targets

  • Assessment of its long-term stability under various conditions

Computational Studies

Computational approaches, including molecular modeling and docking studies, are being employed to predict the interactions of Thiazol-5-ylmethanamine and its derivatives with various biological targets. These studies help in understanding the molecular basis of their biological activities and guide the design of more effective compounds .

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